Compound Description: NAPMA is a small molecule identified as a potential therapeutic agent for osteoporosis and other bone diseases. [] It exhibits potent inhibitory effects on osteoclast differentiation, a process crucial for bone resorption. In vitro studies demonstrated that NAPMA effectively suppressed the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells from bone marrow-derived macrophages in a dose-dependent manner without significant cytotoxicity. [] Furthermore, NAPMA treatment led to the downregulation of essential osteoclast-specific markers, including c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9, at both the transcript and protein levels. [] This downregulation ultimately resulted in decreased bone resorption and actin ring formation. [] In vivo studies using a mouse model of ovariectomy-induced osteoporosis further supported the therapeutic potential of NAPMA, as it effectively attenuated bone loss. []
Compound Description: PPOAC-Bz is a novel small molecule inhibitor of osteoclastogenesis, emerging as a potential therapeutic option for osteolytic disorders. [] In vitro studies demonstrated its ability to significantly inhibit osteoclast formation and suppress the expression of osteoclast-specific marker genes. [] PPOAC-Bz effectively blocked the formation of mature osteoclasts, disrupted F-actin belt formation, and reduced bone resorption activity. [] Furthermore, in vivo studies demonstrated its efficacy in preventing ovariectomy (OVX)-induced bone loss. []
Compound Description: PPOA-N-Ac-2-Cl is a small molecule that has demonstrated significant inhibitory effects on osteoclast differentiation in vitro, suggesting its potential as a therapeutic agent for osteoclast-related bone diseases. [] This compound effectively decreased the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells in a dose-dependent manner without causing significant cytotoxicity. [] PPOA-N-Ac-2-Cl also impacted the expression of various osteoclast-specific marker genes, including TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5), during RANKL-mediated osteoclastogenesis. [] Furthermore, it significantly attenuated the protein levels of CtsK, a crucial protease involved in bone resorption. [] Consequently, treatment with PPOA-N-Ac-2-Cl led to decreased bone resorption activity and F-actin ring formation. []
Compound Description: BN 80933 is a unique compound that exhibits dual functionalities: it inhibits neuronal nitric oxide synthase (nNOS) and acts as an antioxidant. [] Preclinical studies in rodent models of stroke have shown its neuroprotective effects against ischemic brain injury. [] Intravenous administration of BN 80933, at doses of 3 and 10 mg/kg 3 hours after transient middle cerebral artery occlusion (MCAO) in mice, significantly reduced infarct volume by 26% to 36%, evaluated 24 and 48 hours after ischemia, and improved neurological scores. [] Furthermore, it effectively attenuated blood-brain barrier (BBB) disruption, reduced brain edema, and decreased neutrophil infiltration in the brain parenchyma following MCAO. []
Compound Description: This series of compounds represents another group of potential therapeutic agents for Alzheimer's disease. [] These molecules have been designed to target the enzyme butyrylcholinesterase, an established target for managing Alzheimer's disease. [] Among this series, the derivative 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide demonstrated particularly promising inhibitory activity against butyrylcholinesterase. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.